molecular formula C19H19FN4O2 B5199841 1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5199841
M. Wt: 354.4 g/mol
InChI Key: RQFNQBMHSOSORV-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a triazole derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound can modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, this compound has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential to modulate various signaling pathways and inhibit the activity of various enzymes. Additionally, this compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research related to 1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and its potential as a therapeutic agent in various diseases. Additionally, future studies could focus on improving the solubility and bioavailability of this compound, which could increase its potential use in lab experiments and clinical settings. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its ability to modulate various signaling pathways and inhibit the activity of various enzymes make it an attractive compound for further research. However, its limited solubility in water and the need for further investigation into its mechanism of action and potential therapeutic applications highlight the need for continued research in this area.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-fluorobenzyl azide with 2-(3-methoxyphenyl)ethylamine in the presence of copper (I) chloride as a catalyst. The reaction takes place through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen reaction. The resulting compound is a white solid with a melting point of 166-168°C.

Scientific Research Applications

1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has shown potential in various scientific research applications, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-26-17-4-2-3-14(11-17)9-10-21-19(25)18-13-24(23-22-18)12-15-5-7-16(20)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFNQBMHSOSORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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